molecular formula C12H12FNO2S B11798824 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole

Cat. No.: B11798824
M. Wt: 253.29 g/mol
InChI Key: URNZPRXDBZEZHY-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethylsulfonyl chloride and a fluorophenyl derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Brominated or nitrated pyrrole derivatives.

Scientific Research Applications

3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(3-chlorophenyl)-1H-pyrrole

Uniqueness

3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

IUPAC Name

3-ethylsulfonyl-2-(3-fluorophenyl)-1H-pyrrole

InChI

InChI=1S/C12H12FNO2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2H2,1H3

InChI Key

URNZPRXDBZEZHY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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